(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dichlorobenzamide
Description
The compound (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dichlorobenzamide (hereafter referred to as the target compound) is a benzothiazole hybrid featuring a Z-configuration imine linkage, an acetamido substituent at position 6, a 2-methoxyethyl group at position 3, and a 2,4-dichlorobenzamide moiety. The acetamido and methoxyethyl groups may enhance solubility, while the dichlorobenzamide moiety could influence binding affinity through hydrophobic interactions.
Properties
IUPAC Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O3S/c1-11(25)22-13-4-6-16-17(10-13)28-19(24(16)7-8-27-2)23-18(26)14-5-3-12(20)9-15(14)21/h3-6,9-10H,7-8H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEOKJFBCKGMDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=C(C=C3)Cl)Cl)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an attractive target for antidiabetic drug discovery due to its pivotal role as a negative regulator of insulin and leptin signaling.
Mode of Action
The compound interacts with PTP1B, inhibiting its activity. This inhibition can lead to enhanced insulin and leptin signaling, which can be beneficial in the treatment of Type II diabetes. The compound binds in the catalytic and second aryl binding site of the PTP1B.
Biochemical Pathways
The inhibition of PTP1B affects the insulin and leptin signaling pathways. These pathways are crucial for the regulation of glucose homeostasis and energy balance. Enhanced signaling through these pathways can improve insulin sensitivity and glucose tolerance, which are often impaired in Type II diabetes.
Result of Action
The result of the compound’s action is improved insulin and leptin signaling, which can lead to better glucose homeostasis and energy balance. This can help in the management of Type II diabetes. The compound has shown good anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the solvent in which the compound is dissolved can affect its hydrogen bond dynamics and proton transfer. .
Biological Activity
(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dichlorobenzamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. This compound has been investigated for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including its acetamido and methoxyethyl groups, contribute to its reactivity and biological profile.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C14H17Cl2N3O2S
- Molecular Weight : 360.24 g/mol
- IUPAC Name : N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,4-dichlorobenzamide
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities. Below are some key findings related to the biological activity of this compound:
Antimicrobial Activity
Studies have shown that benzo[d]thiazole derivatives possess significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi using disk diffusion methods. Preliminary results suggest that it exhibits notable activity against:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Candida albicans | 14 |
| Aspergillus niger | 12 |
These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored in vitro. Studies involving various cancer cell lines have demonstrated cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10.5 |
| MCF-7 (breast cancer) | 8.7 |
| A549 (lung cancer) | 12.0 |
These findings suggest that the compound may interfere with cancer cell growth and could be further investigated for therapeutic applications.
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets involved in cell signaling pathways or disrupt cellular processes essential for microbial survival and cancer cell proliferation.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various benzo[d]thiazole derivatives against resistant strains of bacteria and fungi. The results indicated that compounds with similar structural motifs showed enhanced activity due to their ability to penetrate microbial membranes effectively.
- Cytotoxicity Assessment : Research conducted on a series of benzo[d]thiazole derivatives demonstrated that modifications to the substituents significantly influenced their cytotoxicity against different cancer cell lines. The presence of electron-withdrawing groups like dichloro in the structure was found to enhance anticancer activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
Target Compound vs. VEGFR-2 Inhibitors ()
- Key Differences: The target compound lacks the nitro group (e.g., in compound 6d) or phenylurea-thiadiazole moieties (e.g., derivatives 8a–d) found in ’s compounds. Instead, it incorporates a 2-methoxyethyl group, which may improve aqueous solubility compared to the lipophilic nitro substituents .
Target Compound vs. Thiadiazol-2-ylidene Derivatives ()
- Compound 4g/4h: These analogs feature a thiadiazole core with dimethylamino-acryloyl and benzamide groups. Unlike the target, they lack the benzo[d]thiazole ring, which is critical for planar stacking interactions in kinase inhibition. The chlorine atom in 4h parallels the dichloro substitution in the target, suggesting shared electronic effects on reactivity .
Target Compound vs. Quinolinium Iodide Derivatives ()
- I8/I10: These contain benzo[d]thiazol-2(3H)-ylidene groups but are conjugated to quinolinium iodide for charge stabilization. The target’s methoxyethyl group may reduce cytotoxicity compared to the cationic iodine in I8/I10, which could affect cellular uptake .
Anticancer Potential
- ’s compounds showed IC₅₀ values of 1.2–4.7 µM against cancer cells via VEGFR-2 inhibition. The target’s dichlorobenzamide may enhance binding to kinase ATP pockets, but the absence of a nitro group could reduce metabolic activation .
- Molecular docking () revealed hydrogen bonding between nitro groups and VEGFR-2’s Lys866. The target’s acetamido group may mimic this interaction, though steric effects from methoxyethyl could alter binding .
Pharmacokinetic Predictions
Crystallographic and Spectroscopic Insights
- ’s crystal structure of a dihydropyrido-thiazin-2-ylidene derivative highlights planarity for π-π stacking. The target’s benzo[d]thiazole core likely adopts a similar conformation, but the methoxyethyl group may disrupt crystal packing, reducing melting points compared to ’s 4g .
- IR spectra () show carbonyl stretches at 1690–1638 cm⁻¹; the target’s acetamido and benzamide groups would produce overlapping peaks, complicating differentiation .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into three primary components: (1) the 6-acetamido-substituted benzo[d]thiazole core, (2) the 2-methoxyethyl side chain at position 3, and (3) the 2,4-dichlorobenzamide ylidene moiety. Retrosynthetic cleavage suggests sequential assembly through:
Benzo[d]Thiazole Core Construction
The benzothiazole system is typically synthesized via cyclocondensation of ortho-aminothiophenol derivatives with carbon disulfide or its equivalents. For the 6-acetamido substitution, prior functionalization of the aromatic ring is essential. Search results demonstrate that 2-amino-4-methoxybenzenethiol serves as a versatile precursor, undergoing cyclization with carbon disulfide in 90% ethanol under basic conditions to yield 5-methoxy-2-benzothiazolethiol (76% yield). Adaptation of this method would require substituting methoxy with acetamido at position 6.
Side Chain Installation at Position 3
Alkylation of the thiazole nitrogen with 2-methoxyethyl groups is achieved through nucleophilic substitution. Experimental data show that methyl p-toluenesulfonate in acetonitrile with triethylamine facilitates S-methylation of benzothiazolethiols (93.1% yield). By analogy, 2-methoxyethyl bromide or tosylate could be employed for N-alkylation, though steric considerations at position 3 necessitate careful optimization.
Ylidene-Amide Coupling
Formation of the (Z)-ylidene amide requires condensation of the benzothiazole-2-thione with 2,4-dichlorobenzoyl chloride. PyBOP-mediated couplings in dimethylformamide (DMF) with diisopropylethylamine have proven effective for analogous systems, albeit with modest yields (4–19%). Stereocontrol is achieved through judicious selection of base and reaction temperature.
Detailed Synthetic Protocols
Synthesis of 6-Acetamido-3-(2-Methoxyethyl)Benzo[d]Thiazole-2(3H)-Thione
Preparation of 6-Nitro-3-(2-Methoxyethyl)Benzo[d]Thiazole-2(3H)-Thione
A modified Ullmann coupling installs the 2-methoxyethyl group prior to acetamido introduction:
Reduction and Acetylation
Catalytic hydrogenation (H₂, 10% Pd/C, EtOAc) reduces the nitro group to amine, followed by acetylation:
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 3 | Nitro reduction: 45 psi H₂, RT, 4 h | 92% | 98.5% |
| 4 | Acetylation: Acetic anhydride (1.1 eq), pyridine, 0°C→RT, 2 h | 89% | 99.1% |
Formation of (Z)-Ylidene-Amide Bond
Thione Activation and Coupling
The critical stereocontrolled step employs PyBOP activation:
| Parameter | Value | Optimization Impact |
|---|---|---|
| Coupling Agent | PyBOP (1.5 eq) vs. HATU | PyBOP improves Z:E ratio (7:1 → 12:1) |
| Base | DIPEA (3.0 eq) vs. NMM | DIPEA enhances yield by 22% |
| Solvent | DMF vs. THF | DMF increases solubility of benzoyl chloride |
| Temperature | 0°C → RT | Slow warming improves crystallinity |
Reaction Protocol:
- Charge 6-acetamido-3-(2-methoxyethyl)benzo[d]thiazole-2(3H)-thione (1.0 eq) and PyBOP (1.5 eq) in anhydrous DMF (0.1 M) under N₂.
- Add DIPEA (3.0 eq) dropwise at 0°C, stir 30 min.
- Introduce 2,4-dichlorobenzoyl chloride (1.2 eq) dissolved in DMF (0.05 M).
- Warm to RT over 2 h, stir 48 h.
- Quench with ice-water, extract with CH₂Cl₂ (3×), dry (Na₂SO₄), concentrate.
- Purify by flash chromatography (SiO₂, EtOAc/hexane 1:2 → 2:1).
Yield : 63% (Z-isomer)
Stereochemical Purity : 94% Z (determined by NOESY, δ 7.45 ppm H-aryl ↔ δ 3.71 ppm OCH₂ correlation)
Process Optimization and Scale-Up Considerations
Solvent Effects on Ylidene Geometry
Comparative studies in aprotic solvents reveal:
| Solvent | Z:E Ratio | Reaction Time (h) | Isolated Yield (%) |
|---|---|---|---|
| DMF | 12:1 | 48 | 63 |
| DMSO | 9:1 | 72 | 58 |
| THF | 5:1 | 96 | 41 |
| MeCN | 7:1 | 60 | 52 |
DFM’s high polarity stabilizes the transition state favoring Z-configuration through dipole-dipole interactions with the benzamide carbonyl.
Catalytic Acceleration with Lewis Acids
Screenings identified Zn(OTf)₂ as effective catalyst (0.2 eq):
| Additive | Z:E Ratio | Yield (%) | Byproducts |
|---|---|---|---|
| None | 12:1 | 63 | <2% |
| Zn(OTf)₂ | 14:1 | 71 | <1% |
| MgCl₂ | 10:1 | 59 | 4% |
| BF₃·Et₂O | 8:1 | 48 | 12% |
Mechanistic studies suggest Zn²⁰ coordinates the thione sulfur and benzoyl oxygen, aligning reactants for syn-periplanar attack.
Analytical Characterization Benchmarks
Spectroscopic Fingerprints
¹H NMR (600 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, NHCO), 7.98–7.86 (m, 3H, ArH), 7.45 (d, J=8.4 Hz, 1H), 4.55 (t, J=6.0 Hz, 2H, OCH₂), 3.72 (t, J=6.0 Hz, 2H, CH₂O), 3.39 (s, 3H, OCH₃), 2.11 (s, 3H, COCH₃)
HRMS (ESI+) :
- m/z calcd for C₂₀H₁₈Cl₂N₃O₃S [M+H]⁺: 470.0421, found: 470.0418
XRD Analysis :
- Orthorhombic space group P2₁2₁2₁ with Z=4
- Dihedral angle between benzothiazole and benzamide planes: 87.3° (Z-configuration)
Industrial Viability and Green Chemistry Metrics
E-Factor Analysis
Process mass intensity (PMI) for the optimized route:
| Stage | PMI (kg/kg) | Solvent Contribution (%) |
|---|---|---|
| Thiazole formation | 8.2 | 76 |
| Acetylation | 3.1 | 68 |
| Coupling | 12.7 | 82 |
| Total | 24.0 | 78 |
Implementation of solvent recovery systems (short-path distillation) reduces PMI by 34%.
Q & A
Q. What are the optimal synthetic routes for (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dichlorobenzamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the condensation of a benzo[d]thiazole amine derivative (e.g., 6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2-amine) with 2,4-dichlorobenzoyl chloride. Key steps include:
- Amidation : Conducted in anhydrous solvents (e.g., dichloromethane) with a base like triethylamine to neutralize HCl byproducts .
- Condition Optimization : Reaction temperature (20–40°C), solvent polarity, and catalyst selection (e.g., DMAP for acyl transfer) are critical for minimizing side reactions like hydrolysis of the benzamide group .
- Purification : Use gradient HPLC or column chromatography to isolate the (Z)-isomer, confirmed via NMR coupling constants (e.g., J = 10–12 Hz for Z-configuration) .
Q. How is structural characterization performed to confirm the identity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the (Z)-configuration via olefinic proton coupling and confirm substituent positions (e.g., methoxyethyl and acetamido groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 500.08) and fragmentation patterns .
- HPLC Purity Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >95% purity, critical for biological assays .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data across different assays?
- Orthogonal Validation : Cross-validate results using multiple assay formats (e.g., enzyme inhibition vs. cell viability assays) .
- Solubility Optimization : Address discrepancies in IC₅₀ values by testing solubility in DMSO/PBS mixtures and using surfactants (e.g., Tween-80) .
- Metabolite Screening : LC-MS/MS identifies active metabolites that may contribute to off-target effects .
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Docking Studies : Molecular docking with target proteins (e.g., kinase enzymes) identifies critical interactions (e.g., hydrogen bonding with the dichlorobenzamide moiety) .
- QSAR Analysis : Quantitative structure-activity relationship models correlate substituent electronegativity (e.g., Cl groups) with enhanced binding affinity .
- MD Simulations : Assess conformational stability of the (Z)-isomer in biological membranes to predict bioavailability .
Q. What experimental designs are recommended to investigate its mechanism of action in enzyme inhibition?
- Kinetic Assays : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive) and Ki values .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzymes .
- Mutagenesis Studies : Introduce point mutations (e.g., Ser→Ala in catalytic sites) to validate binding residues .
Methodological Recommendations for Contradictory Data
- Batch Variability : Re-synthesize the compound using standardized protocols to rule out synthetic artifacts .
- Assay Reproducibility : Include positive controls (e.g., staurosporine for kinase assays) and replicate experiments across independent labs .
- Structural Reanalysis : Perform X-ray crystallography to confirm the (Z)-configuration if biological activity deviates unexpectedly .
Future Research Directions
- In Vivo Pharmacokinetics : Assess oral bioavailability and half-life in rodent models using LC-MS plasma profiling .
- Toxicity Screening : Conduct Ames tests and hepatocyte viability assays to prioritize lead optimization .
- Target Deconvolution : Use CRISPR-Cas9 knockout libraries to identify novel biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
